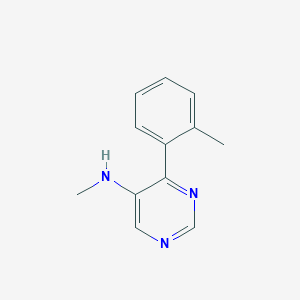

N-methyl-4-o-tolylpyrimidin-5-amine

Beschreibung

N-Methyl-4-o-tolylpyrimidin-5-amine is a pyrimidine derivative characterized by a methyl group at the N-position and an o-tolyl (2-methylphenyl) substituent at the 4-position of the pyrimidine ring. For instance, compounds like N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine (Compound 7) share structural motifs such as substituted pyrimidine cores and aryl-amino groups .

Eigenschaften

Molekularformel |

C12H13N3 |

|---|---|

Molekulargewicht |

199.25 g/mol |

IUPAC-Name |

N-methyl-4-(2-methylphenyl)pyrimidin-5-amine |

InChI |

InChI=1S/C12H13N3/c1-9-5-3-4-6-10(9)12-11(13-2)7-14-8-15-12/h3-8,13H,1-2H3 |

InChI-Schlüssel |

MRFYCUULXFYUAW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C2=NC=NC=C2NC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chloropyrimidine Amination with o-Toluidine

A widely adopted strategy involves the use of 4-chloropyrimidin-5-amine intermediates, as demonstrated in the synthesis of analogous compounds. For example, 2-chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine was prepared via reaction of 2,4-dichloro-5-fluoro-6-methylpyrimidine with o-toluidine in dimethyl sulfoxide (DMSO) at 333 K, achieving a 94.5% yield. Adapting this method for N-methyl-4-o-tolylpyrimidin-5-amine would require:

-

Synthesis of 4-chloro-5-aminopyrimidine : Achievable via phosphorus oxychloride (POCl₃)-mediated chlorination of 4-hydroxypyrimidine precursors.

-

N-Methylation : Treatment of the 5-amine with methyl iodide or dimethyl sulfate in the presence of a base (e.g., KHCO₃).

-

o-Tolyl Introduction : Coupling the N-methylated intermediate with o-toluidine under catalytic conditions.

Key Reaction Parameters :

Direct Amination of Prefunctionalized Pyrimidines

Catalytic Amination Using Lewis Acids

Lewis acid catalysts, particularly Al₂O₃, have proven effective in facilitating alkoxy-to-amine substitutions on pyrimidine derivatives. In the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine (AMP), Al₂O₃ promoted the displacement of methoxy groups by ammonia at 210–300°C. Translating this to N-methyl-4-o-tolylpyrimidin-5-amine synthesis:

-

Starting Material : 5-Methoxymethyl-4-o-tolylpyrimidine.

-

Amination : Reaction with methylamine in the presence of Al₂O₃ at 250°C.

-

Workup : Purification via silica gel chromatography or recrystallization.

Advantages :

-

Avoids harsh alkylation conditions.

-

High selectivity due to the stability of Al₂O₃ under elevated temperatures.

Reductive Amination Strategies

Mo(CO)₆-Catalyzed Enamine Formation

Molybdenum hexacarbonyl (Mo(CO)₆) has emerged as a robust catalyst for enamine synthesis, enabling the coupling of amides with amines under mild conditions. Applied to pyrimidine systems:

-

Substrate Preparation : 5-Formyl-4-o-tolylpyrimidine.

-

Reductive Amination : Reaction with methylamine hydrochloride in ethyl acetate at 65°C, catalyzed by Mo(CO)₆ (2 mol%).

-

Isolation : Extraction with ethyl acetate and column chromatography.

Optimization Data :

-

Temperature : 65°C optimal for minimizing side reactions.

-

Catalyst Loading : <2 mol% Mo(CO)₆ reduces cost without compromising yield.

Comparative Evaluation of Methodologies

Efficiency and Scalability

-

Halogenation-Amination Route : High yields (85–94.5%) but requires multiple steps and hazardous reagents (POCl₃).

-

Lewis Acid Catalysis : Streamlined one-pot synthesis but limited to substrates stable above 200°C.

-

Reductive Amination : Mild conditions suitable for lab-scale production, though scalability of Mo(CO)₆ remains untested.

Selectivity Challenges

-

Regioselectivity : Competing amination at pyrimidine positions 2 and 4 necessitates careful control of stoichiometry.

-

N-Methylation Specificity : Over-alkylation risks necessitate the use of bulky bases (e.g., DBU) to favor mono-methylation.

Industrial Considerations and Process Optimization

Solvent Systems

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: N-methyl-4-o-tolylpyrimidin-5-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of corresponding nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine or alcohol derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

N-methyl-4-o-tolylpyrimidin-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-methyl-4-o-tolylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Pyrimidine derivatives with varied substituents exhibit distinct physicochemical behaviors. For example:

- Compound 7 (): Features a thiazole ring fused to the pyrimidine core, a 4-phenyl group, and a morpholinosulfonylphenyl substituent. This compound has a melting point of 98–99°C, a moderate synthesis yield (38%), and high HPLC purity (99%) .

- 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine (): Contains a fluorophenylaminomethyl group, resulting in a unique crystal structure stabilized by weak C–H⋯F and π–π interactions. Its N–H⋯N hydrogen bond distance (2.982 Å) is longer than in analogs like Ia (2.940 Å), suggesting reduced intramolecular stabilization .

- 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (): Incorporates nitro and chloro groups, which likely enhance electrophilicity compared to the methyl and o-tolyl groups in the target compound .

Critical Analysis of Structural and Functional Differences

- Hydrogen Bonding : The target compound’s lack of strong hydrogen-bonding groups (e.g., nitro or sulfonyl) may reduce intermolecular stabilization compared to analogs like Compound 7 or nitro-substituted derivatives .

- Aromatic Interactions : The o-tolyl group’s steric bulk could hinder π–π stacking compared to planar fluorophenyl or phenyl groups in other derivatives .

- Synthetic Feasibility : Methyl and o-tolyl substituents are synthetically accessible, whereas nitro or sulfonyl groups (e.g., ) require specialized reagents or conditions .

Q & A

Q. What synthetic routes are recommended for N-methyl-4-o-tolylpyrimidin-5-amine?

A common approach involves nucleophilic substitution or condensation reactions. For example, reacting a pyrimidine core (e.g., 5-fluoro-6-methylpyrimidin-4-amine) with an o-tolyl halide under basic conditions. Key steps include refluxing in chloroform with vigorous stirring, followed by extraction and purification via silica gel column chromatography using chloroform as the eluent . Temperature control (e.g., maintaining 60–80°C) and solvent selection (polar aprotic solvents) are critical for optimizing yield.

Q. Which spectroscopic techniques are suitable for characterizing this compound?

- NMR : To confirm substitution patterns and methyl group positions (e.g., and ).

- X-ray crystallography : For absolute structural determination, especially intramolecular hydrogen bonding (e.g., N–H⋯N interactions) .

- Mass spectrometry : To verify molecular weight and fragmentation patterns.

- IR spectroscopy : To identify functional groups like amines or aromatic C–H stretches.

Q. How can purification challenges be addressed post-synthesis?

Use sequential purification methods:

- Liquid-liquid extraction : Separate organic and aqueous phases to remove unreacted amines or halides.

- Column chromatography : Employ silica gel (200–300 mesh) with chloroform or ethyl acetate/hexane gradients to isolate the product .

- Recrystallization : Use methanol or ethanol to obtain single crystals for structural validation .

Advanced Questions

Q. How can crystallographic data be optimized using SHELX programs?

SHELXL is ideal for small-molecule refinement. Key steps:

- Data collection : Use high-resolution (<1.0 Å) X-ray data to resolve electron density maps.

- Hydrogen placement : Apply riding models or refine isotropic displacement parameters.

- Validation : Check for R-factor convergence () and use tools like PLATON to validate geometry .

- Handling twinning : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies?

- Cross-validation : Combine biochemical assays (e.g., enzyme inhibition) with computational docking (e.g., AutoDock Vina) to correlate structural features (e.g., methyl group position) with activity .

- Crystallographic analysis : Compare hydrogen-bonding networks (e.g., N–H⋯F interactions) across analogs to explain variations in binding affinity .

- Statistical modeling : Use multivariate regression to assess substituent effects (e.g., Hammett constants for electronic effects).

Q. What computational methods predict binding affinities for biological targets?

- Molecular docking : Use PyMOL or Schrödinger Suite to model interactions with proteins (e.g., kinase domains). Focus on key residues (e.g., ATP-binding pockets) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- Free-energy calculations : Apply MM-PBSA/GBSA to estimate binding energies, prioritizing compounds with ΔG < -7 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.